molecular formula C19H22N4O3S B2611037 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 872627-62-8

5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2611037
CAS No.: 872627-62-8
M. Wt: 386.47
InChI Key: GVVWJRJRJOPQDV-UHFFFAOYSA-N
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Description

5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyethyl sulfanyl group, a dimethyl group, and a methylphenyl group

Scientific Research Applications

5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

While the specific mechanism of action for your compound is not available, many pyrimidine derivatives have been developed for their anticancer activity .

Future Directions

The field of pyrimidine derivatives is actively researched, with many novel pyrimidine derivatives being designed and developed for their anticancer activity in recent years . This research aims to develop more potent and efficacious anticancer drugs with a pyrimidine scaffold .

Preparation Methods

The synthesis of 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Diazino[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazino[4,5-d]pyrimidine core.

    Introduction of the Ethoxyethyl Sulfanyl Group: The ethoxyethyl sulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethyl sulfanyl reagent reacts with the diazino[4,5-d]pyrimidine core.

    Addition of the Dimethyl and Methylphenyl Groups: The dimethyl and methylphenyl groups are introduced through alkylation reactions, using suitable alkylating agents.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as the reduction of the diazino ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, particularly under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Comparison with Similar Compounds

Similar compounds to 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include other diazino[4,5-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and potency. Some examples of similar compounds include:

  • 5-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylphenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-chlorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
  • 5-[(2-ethoxyethyl)sulfanyl]-1,3-dimethyl-7-(2-fluorophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

These similar compounds highlight the versatility and potential of the diazino[4,5-d]pyrimidine scaffold for various applications.

Properties

IUPAC Name

5-(2-ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-5-26-10-11-27-17-14-16(22(3)19(25)23(4)18(14)24)20-15(21-17)13-9-7-6-8-12(13)2/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWJRJRJOPQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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